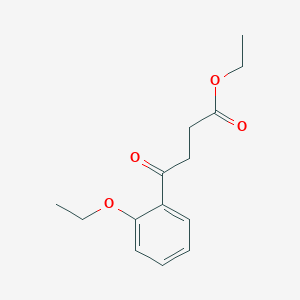

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Overview

Description

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is an organic compound characterized by a 4-oxobutyrate backbone esterified with an ethyl group and substituted at the γ-keto position with a 2-ethoxyphenyl ring. Its molecular formula is C₁₄H₁₈O₄, with a molar mass of 250.29 g/mol (derived from structural analogs in ). The 2-ethoxy group on the phenyl ring introduces steric and electronic effects that influence its reactivity and physicochemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Preparation Methods

Preparation Methods of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Esterification of 4-(2-ethoxyphenyl)-4-oxobutyric Acid

The most common and direct method to prepare this compound is through the esterification of the corresponding 4-(2-ethoxyphenyl)-4-oxobutyric acid with ethanol. This reaction typically employs an acid catalyst such as sulfuric acid to promote the conversion of the carboxylic acid group into the ethyl ester under reflux conditions. The reflux ensures complete reaction and drives the equilibrium toward ester formation.

- Reaction conditions:

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Solvent: Ethanol (also acts as reactant)

- Temperature: Reflux (~78°C)

- Time: Several hours until completion

This method is straightforward and widely used in laboratory-scale synthesis due to its simplicity and effectiveness.

Industrial Scale Synthesis Using Continuous Flow Reactors

For industrial production, continuous flow reactors are employed to scale up the esterification process. This approach offers several advantages:

- Enhanced control over reaction parameters (temperature, residence time)

- Improved safety and reproducibility

- Higher yields and product purity

- Reduced human error through automation

Continuous flow esterification involves feeding the acid and ethanol with catalyst continuously into a heated reactor, allowing for efficient mixing and reaction. The product is then isolated by standard workup procedures such as extraction and distillation.

Alternative Synthetic Routes Involving Enolate Chemistry

Although specific literature on this compound is limited, related compounds such as alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates have been synthesized via enolate intermediates. This involves:

- Formation of an enolate from alkyl acetate and alkoxide salts (e.g., lithium, sodium, or potassium alkoxides)

- Acid-mediated release of the corresponding alkyl 4,4-difluoroacetoacetate

- Subsequent conversion to the target ester without isolation of intermediates

Reaction parameters such as molar ratios, temperature (-20°C to 70°C), and acid type (hydrogen chloride, sulfuric acid, formic acid) are optimized to maximize yield and purity. Although this method is more complex, it may be adapted for derivatives of this compound in advanced synthetic schemes.

Purification and Isolation

After synthesis, the crude product is typically purified by:

- Column chromatography on silica gel to remove impurities

- Solvent evaporation under reduced pressure

- Crystallization from suitable solvent mixtures (e.g., petroleum ether–ethyl acetate) to obtain pure crystals

These steps ensure the isolation of this compound with high purity suitable for research or further chemical transformations.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Advantages | Yield & Purity Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | 4-(2-ethoxyphenyl)-4-oxobutyric acid, ethanol, sulfuric acid, reflux | Laboratory | Simple, direct, well-established | High yield, purity depends on workup |

| Continuous flow esterification | Same as above, continuous feed, automated control | Industrial | Scalable, controlled, efficient | Higher yield and purity |

| Enolate intermediate route | Alkyl acetate, alkoxide salts, acid, controlled temperature | Advanced synthesis | Allows complex modifications | Yields ~85-90% in related compounds |

| Purification | Silica gel chromatography, crystallization | Post-synthesis | Removes impurities, improves purity | Purity >95% achievable |

Research Findings and Notes

- The esterification method is the most commonly reported and practical for this compound preparation.

- Industrial methods favor continuous flow to enhance reproducibility and safety.

- Enolate chemistry routes, while more complex, provide access to fluorinated and other substituted analogs, which may be relevant for derivative synthesis.

- Purification by chromatography and crystallization is essential to obtain analytically pure material for research applications.

- Reaction parameters such as temperature, catalyst concentration, and reaction time critically influence yield and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural analogs of ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate differ in the substituent(s) on the phenyl ring or modifications to the oxobutyrate chain. Below is a systematic comparison based on substituent type, position, and molecular properties:

Halogen-Substituted Derivatives

Methoxy-Substituted Derivatives

Alkyl- and Mixed-Substituted Derivatives

Heteroaromatic and Specialty Derivatives

Key Comparative Insights

Electronic Effects: Electron-withdrawing groups (e.g., F, Cl) increase electrophilicity at the ketone, enhancing reactivity in condensations (e.g., Knoevenagel reactions) . Electron-donating groups (e.g., OMe, Me) stabilize intermediates, favoring nucleophilic substitutions .

Steric Effects :

- Ortho-substituted derivatives (e.g., 2-ethoxy) exhibit hindered rotation, affecting conformational flexibility and crystal packing .

- Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve solubility in apolar media .

Applications: Halogenated derivatives are prevalent in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Methoxy-rich analogs are key in natural product synthesis (e.g., lignans, flavonoids) .

Safety and Handling :

- Halogenated compounds (e.g., bromo derivatives) may require specialized handling due to toxicity .

Biological Activity

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a keto group. This structure is believed to contribute to its biological activities.

Biological Activities

-

Antimicrobial Activity

- This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

-

Anticancer Properties

- Research has shown that this compound may have anticancer effects. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. The exact mechanisms are still being elucidated, but it is hypothesized that the compound may inhibit certain enzymes or signaling pathways critical for tumor growth .

The mechanism of action of this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways that are crucial for cancer cell survival or microbial growth. The precise molecular targets and pathways are under investigation, but initial findings indicate a multifaceted approach to its biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Study: Anticancer Activity

A recent study explored the anticancer potential of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that the compound induced apoptosis in cancer cells, suggesting that it could be developed as a therapeutic agent for cancer treatment .

Q & A

Q. Synthesis and Characterization

Q. What are the optimal synthetic routes for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, and how can reaction conditions be adjusted to improve yield?

A common method involves nucleophilic substitution under mild alkaline conditions. For example, reacting 4-(2-ethoxyphenyl)-4-oxobutyric acid with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields the ester. Stirring at room temperature for 2 hours followed by dropwise addition of ethyl bromide (1.5 mmol per 1 mmol substrate) achieves ~70% yield after recrystallization from 2-propanol . Alternative routes, such as coupling via activated intermediates (e.g., acyl chlorides), may improve yields to >90% but require stringent anhydrous conditions . Optimizing solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaH) can mitigate side reactions like hydrolysis.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Key signals include a triplet for ethoxy methyl protons (δ 1.38–1.45 ppm), quartets for ethoxy -CH₂- (δ 4.12–4.35 ppm), and aromatic protons (δ 6.90–8.50 ppm). The α,β-unsaturated ketone moiety generates a singlet for the vinyl proton (δ 8.50 ppm) .

- IR : Strong absorption at ~1719 cm⁻¹ confirms the ester carbonyl, while the ketone C=O appears at ~1600 cm⁻¹. Aromatic C-H bending is observed at ~1235 cm⁻¹ .

- 13C NMR : Distinct peaks for ester carbonyl (δ ~162 ppm), ketone carbonyl (δ ~190 ppm), and aromatic carbons (δ 110–157 ppm) validate the structure .

Q. II. Structural and Crystallographic Analysis

Q. How can SHELX programs be utilized in the crystallographic refinement of this compound?

SHELXL is ideal for refining small-molecule crystal structures. Steps include:

Data Integration : Use SHELXS to index diffraction data and solve the phase problem via direct methods.

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding using high-resolution data. For twinned crystals, the TWIN command resolves overlapping reflections .

Validation : The R-factor (e.g., R₁ < 0.05) and residual electron density maps ensure model accuracy. Hydrogen-bonding networks can be visualized using ORTEP-3 .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (XRD, NMR)?

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings) to validate XRD-derived hydrogen bonds against DFT-optimized geometries .

- Torsional Angle Discrepancies : Compare DFT-calculated dihedral angles (e.g., C-O-C-C) with XRD values. Adjust computational parameters (e.g., solvation models) to align with experimental data .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility that static DFT models may overlook .

Q. III. Advanced Applications and Derivative Synthesis

Q. How can this compound be derivatized for biological activity studies?

- Michael Addition : React the α,β-unsaturated ketone with nucleophiles (e.g., amines, thiols) to generate analogs with enhanced bioavailability .

- Reductive Amination : Convert the ketone to an imine using NH₄OAc/NaBH₃CN, followed by screening for antimicrobial activity against Gram-positive pathogens .

- Cross-Coupling : Introduce halogens (e.g., bromine at the phenyl ring) via electrophilic substitution to enable Suzuki-Miyaura coupling for diversifying aryl groups .

Q. What methodologies characterize the hydrogen-bonding patterns in this compound crystals?

- Graph Set Analysis : Categorize hydrogen bonds into motifs (e.g., chains, rings) using donor-acceptor distances (D-H···A) and angles (>150°). For example, a C=O···H-O ethoxy interaction may form a C(6) chain .

- Hirshfeld Surfaces : Map close contacts (e.g., O···H, C···H) to quantify intermolecular interactions. Software like CrystalExplorer visualizes these surfaces, highlighting dominant contacts (>20% contribution) .

Q. IV. Data Contradiction and Optimization

Q. How can conflicting solubility data (e.g., theoretical vs. experimental logP) be reconciled for this compound?

- Partition Coefficient Measurement : Use shake-flask HPLC to determine experimental logP (e.g., ~2.5 for this ester). Compare with computational tools (e.g., ChemAxon), adjusting atomic contribution parameters to align predictions .

- Solvent Polymorphism : Test solubility in protic (e.g., ethanol) vs. aprotic (e.g., acetonitrile) solvents. DSC/TGA analyses identify polymorphic forms affecting solubility .

Q. What experimental controls mitigate side reactions during the synthesis of this compound?

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the α,β-unsaturated ketone.

- Temperature Control : Maintain <40°C to avoid retro-aldol cleavage of the butyrate chain.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials and dimeric byproducts .

Properties

IUPAC Name |

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTMYRBNMXKLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605849 | |

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39496-85-0 | |

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.